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Compound of Interest

1H-pyrrolof2,3-bjpyridin-3-
Compound Name:
ylmethanamine dihydrochloride

Cat. No.: B1449360

An In-Depth Technical Guide to 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine
Dihydrochloride: Core Basic Properties and Applications

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic
scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a
bioisostere, while the introduction of a nitrogen atom at the 7-position imparts unique electronic
properties, enhances solubility, and provides an additional hydrogen bond acceptor site.[1] This
scaffold is the core of numerous kinase inhibitors and other therapeutics.[2][3][4][5]

This guide focuses on a key derivative, 1H-pyrrolo[2,3-b]pyridin-3-yimethanamine
dihydrochloride. This molecule is not merely an intermediate but a strategic building block,
particularly in the rapidly evolving field of targeted protein degradation.[6] Its significance lies in
the combination of the 7-azaindole core with a primary aminomethyl group at the C3 position—
a versatile handle for chemical elaboration. Understanding its fundamental basic properties is
paramount for its effective utilization in drug development workflows.

PART 1: Physicochemical and Basic Properties

A thorough understanding of the physicochemical characteristics of a building block is critical
for its successful application in multi-step synthetic campaigns.
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Core Chemical Identity

Property

Value

Source(s)

Chemical Name

1H-pyrrolo[2,3-b]pyridin-3-
ylmethanamine

dihydrochloride

CAS Number 1523618-08-7 [6]
Molecular Formula CsH11CI2N3 [6]
Molecular Weight 220.1 g/mol [6]

Parent Scaffold

1H-pyrrolo[2,3-b]pyridine (7-

Azaindole)

[2]

Appearance

Typically a solid (in salt form)

Storage

Room temperature, in a dry,

well-ventilated place

[6]7]

Structural Analysis and Basicity: A Tale of Three

Nitrogens

The defining characteristic of this molecule is the presence of three distinct nitrogen atoms,

each with a unique chemical environment that dictates its basicity. The basicity is best

quantified by the pKa of the respective conjugate acid (pKaH).[8] A higher pKaH value

corresponds to a stronger base.

Figure 1: Basicity analysis of the three nitrogen centers.

o The Alkylamine Nitrogen (N-Amine): This is the most basic center in the molecule. As a

primary alkylamine attached to an aromatic system, its basicity is best approximated by

benzylamine, which has a pKaH of ~9.33.[6][9] The sp3 hybridized lone pair is readily

available for protonation. Under physiological conditions (pH ~7.4), this amine will be

predominantly protonated, existing as an ammonium cation (R-CHzNHs™).

o The Pyridine Nitrogen (N7): This nitrogen is part of the aromatic pyridine ring. Its sp2

hybridized lone pair resides in an orbital perpendicular to the 1t-system and is available for
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protonation. The pKaH of pyridine itself is ~5.23.[10] For the fused 7-azaindole system, the
value is slightly lower due to the electron-withdrawing nature of the fused pyrrole ring, with a
reported pKaH of ~4.59.[11] This site is weakly basic and will be significantly protonated only
in acidic conditions (pH < 4).

The Pyrrole Nitrogen (N1): This nitrogen is functionally non-basic. Its lone pair of electrons is
delocalized and integral to the 61 electron aromatic system of the pyrrole ring.[7] Protonation
would disrupt this aromaticity, making it highly unfavorable. The pKaH for the pyrrole nitrogen
is extremely low (reported values range from -3.8 to 0.4), confirming its lack of basicity.[7][12]
Conversely, the N1-H proton is weakly acidic, with a pKa of ~17.5, allowing for deprotonation

with strong bases.[13]

Conclusion on Basicity: The molecule is supplied as a dihydrochloride salt for a critical reason:
there are two basic centers, the alkylamine and the pyridine nitrogen, that can be protonated.
The vast difference in their pKaH values (~9.3 vs. ~4.6) allows for selective deprotonation by
careful choice of base, a feature that is highly valuable in synthetic chemistry.

PART 2: Synthesis and Characterization

The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine is straightforward, leveraging
commercially available precursors and well-established chemical transformations.

Recommended Synthetic Protocol

A robust and high-yielding synthetic route starts from 7-Azaindole-3-carboxaldehyde.[14] The
transformation is achieved via a one-pot reductive amination, followed by salt formation.

Target Dihydrochloride
Salt

Salt Formation

7-Azaindole-3- Step 1 Reductive Amination 1H-pyrrolo[2,3-b]pyridin-3-
carboxaldehyde (e.g., NH40Ac, NaBH3CN) ylmethanamine (Free Base) (e.g., HCl in Ether/Dioxane)

Click to download full resolution via product page

Figure 2: Synthetic workflow for the target compound.

Step-by-Step Methodology:
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e Imine Formation and Reduction (Reductive Amination):

o To a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in an appropriate solvent like
methanol (MeOH), add a source of ammonia, such as ammonium acetate (NHsOAc, ~10

eq).

o Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the
intermediate imine.

o Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium
cyanoborohydride (NaBHsCN, ~1.5 eq), portion-wise.

o Allow the reaction to warm to room temperature and stir overnight. The progress can be
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Causality: This one-pot procedure is highly efficient. NaBHsCN is chosen as it is selective
for the protonated imine intermediate over the starting aldehyde, minimizing side
reactions.[15]

o Work-up and Isolation of the Free Base:

o Quench the reaction by carefully adding aqueous acid (e.g., 1M HCI) until the evolution of
gas ceases.

o Basify the solution with a strong base (e.g., NaOH or K2COs) to a pH > 10 to deprotonate
the amine product.

o Extract the agueous layer multiple times with an organic solvent such as dichloromethane
(DCM) or ethyl acetate (EtOAC).

o Combine the organic layers, dry over anhydrous sodium sulfate (Na2SOa), filter, and
concentrate under reduced pressure to yield the crude free base. Purification can be
performed via column chromatography if necessary.

e Dihydrochloride Salt Formation:
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[e]

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or
ethyl acetate).

o Add a stoichiometric amount (2.2 eq) of hydrochloric acid (typically as a solution in diethyl
ether or 1,4-dioxane) dropwise with stirring.

o The dihydrochloride salt will typically precipitate out of the solution. If not, the addition of a
less polar co-solvent can induce precipitation.

o Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield
the final product, 1H-pyrrolo[2,3-b]pyridin-3-yimethanamine dihydrochloride.

Analytical Characterization

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of the 7-azaindole core, a singlet for the CHz group, and a broad singlet for the
NH2/NHs* protons.

e 13C NMR: The carbon spectrum will confirm the presence of the aromatic carbons and the
aliphatic CHz carbon.

e Mass Spectrometry (MS): ESI-MS will show a prominent peak corresponding to the
protonated free base [M+H]*.

e Infrared (IR) Spectroscopy: The spectrum will display characteristic N-H stretching bands for
the pyrrole and amine groups, as well as C-H and C=C/C=N stretching from the aromatic
core.

PART 3: Application in Drug Development

The primary utility of 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is as a
specialized building block for constructing Proteolysis Targeting Chimeras (PROTACS).[6]

Role as a Protein Degrader Building Block

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the
cell's own machinery—the Ubiquitin-Proteasome System—to eliminate disease-causing
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proteins.[16] PROTACSs are heterobifunctional molecules at the heart of this strategy. They
consist of three components:

e Aligand that binds to the target Protein of Interest (POI).
e Aligand that recruits an E3 Ubiquitin Ligase.
o Aflexible Linker that connects the two ligands.[17]

Figure 3: Conceptual role in PROTAC synthesis.

Our subject compound, with its reactive primary amine, serves as an ideal attachment point for
the linker component. The 7-azaindole core can be part of the "warhead" that binds to the
target protein, often a kinase, where the azaindole mimics the hinge-binding motif of ATP.[2]
The aminomethyl group provides a vector for synthetic elaboration, allowing chemists to
systematically vary the linker length and composition to optimize the formation and stability of
the crucial ternary complex (POI-PROTAC-E3 Ligase).[18]

PART 4: Safety and Handling

As a laboratory chemical, 1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride
requires careful handling in a controlled environment. While specific toxicology data for this
compound is limited, guidelines can be established based on related structures like primary
amines and pyridines.

o Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-
resistant gloves.[7][9]

o Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
[9] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

o First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.[9]

o Skin: Wash off immediately with soap and plenty of water.[9]
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o Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

[9]

e Incompatibilities: Avoid strong oxidizing agents and strong acids (unless part of a controlled
reaction).

Conclusion

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride is more than a simple chemical
intermediate; it is a strategically designed tool for modern drug discovery. Its core value is
derived from the predictable and differential basicity of its nitrogen centers, which allows for
controlled chemical manipulation. The primary amine provides a robust handle for conjugation,
making it a key building block in the synthesis of sophisticated molecules like PROTACs. By
understanding its fundamental properties, researchers can fully leverage this compound's
potential to accelerate the development of next-generation therapeutics targeting previously
"undruggable" proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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